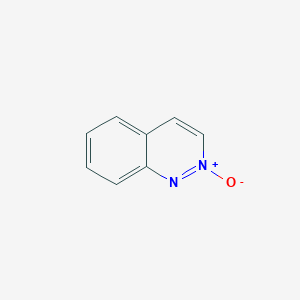
Cinnoline 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnoline 2-oxide is an aromatic heterocyclic compound with the molecular formula C₈H₆N₂O. It is a derivative of cinnoline, which is a fused N-heterocyclic compound containing two nitrogen atoms at the 1,2 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline 2-oxide typically involves the oxidation of cinnoline. One common method is the oxidation of cinnoline using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the 2-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnoline 2-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of cinnoline 1,2-dioxide.
Reduction: Reduction of this compound can yield cinnoline or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Primary and secondary amines.
Major Products Formed
Oxidation: Cinnoline 1,2-dioxide.
Reduction: Cinnoline.
Substitution: 3-alkylaminocinnolines.
Wissenschaftliche Forschungsanwendungen
Cinnoline 2-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of cinnoline 2-oxide involves its interaction with specific molecular targets and pathways. For example, in nitration reactions, this compound can undergo nitration to form nitro derivatives. The nitration process involves the formation of electrophilic nitronium ions, which react with the aromatic ring of this compound . The specific molecular targets and pathways may vary depending on the type of reaction and the conditions employed.
Vergleich Mit ähnlichen Verbindungen
Cinnoline 2-oxide is similar to other N-heterocyclic compounds such as quinoxalines and quinazolines. it is unique due to its specific nitrogen positions and the presence of the oxide group at the 2-position. This unique structure imparts distinct chemical and biological properties to this compound, making it a valuable compound for various applications .
List of Similar Compounds
- Quinoxaline
- Quinazoline
- Phthalazine
- Pyridazine
This compound stands out among these compounds due to its specific structural features and the resulting chemical reactivity and biological activities.
Eigenschaften
Molekularformel |
C8H6N2O |
|---|---|
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
2-oxidocinnolin-2-ium |
InChI |
InChI=1S/C8H6N2O/c11-10-6-5-7-3-1-2-4-8(7)9-10/h1-6H |
InChI-Schlüssel |
AJWWAZZHNBBRPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C[N+](=N2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)
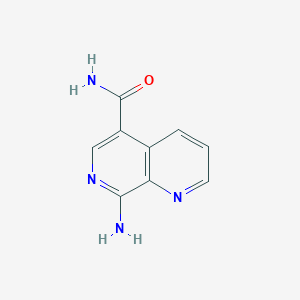
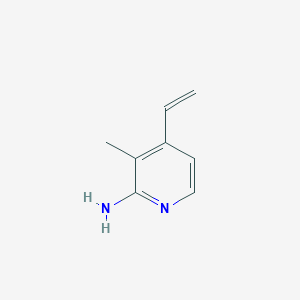


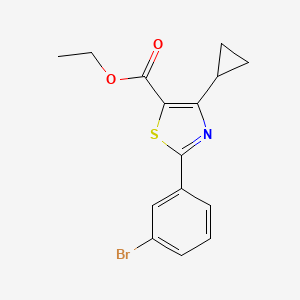
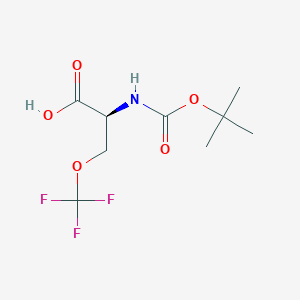
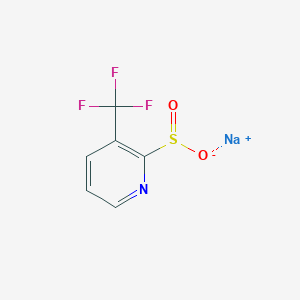
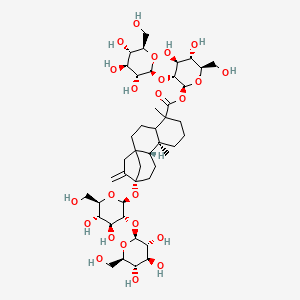
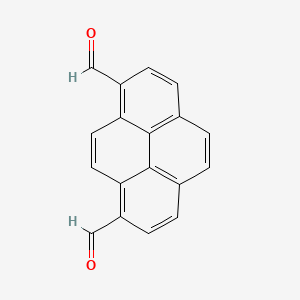


![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
